[(4-Fluoro-2-methoxyphenyl)methyl]hydrazine
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Overview
Description
[(4-Fluoro-2-methoxyphenyl)methyl]hydrazine is an organic compound characterized by the presence of a hydrazine group attached to a 4-fluoro-2-methoxyphenylmethyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4-Fluoro-2-methoxyphenyl)methyl]hydrazine typically involves the reaction of 4-fluoro-2-methoxybenzaldehyde with hydrazine hydrate under controlled conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction. The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized to maximize yield and purity. The product is typically purified using techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
[(4-Fluoro-2-methoxyphenyl)methyl]hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azides or nitroso derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include azides, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
[(4-Fluoro-2-methoxyphenyl)methyl]hydrazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of [(4-Fluoro-2-methoxyphenyl)methyl]hydrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenylhydrazine: Similar structure but lacks the fluoro group.
4-Fluoro-2-methylphenol: Similar structure but lacks the hydrazine group.
Diacyl-hydrazides: Compounds with similar hydrazine functionality but different substituents.
Uniqueness
[(4-Fluoro-2-methoxyphenyl)methyl]hydrazine is unique due to the presence of both fluoro and methoxy groups, which can influence its reactivity and biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C8H11FN2O |
---|---|
Molecular Weight |
170.18 g/mol |
IUPAC Name |
(4-fluoro-2-methoxyphenyl)methylhydrazine |
InChI |
InChI=1S/C8H11FN2O/c1-12-8-4-7(9)3-2-6(8)5-11-10/h2-4,11H,5,10H2,1H3 |
InChI Key |
WEYLTDBWWXYIHZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)F)CNN |
Origin of Product |
United States |
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